molecular formula C7H6N4S B1332521 4-Pyridin-3-yl-4H-[1,2,4]triazole-3-thiol CAS No. 29982-33-0

4-Pyridin-3-yl-4H-[1,2,4]triazole-3-thiol

Cat. No. B1332521
CAS RN: 29982-33-0
M. Wt: 178.22 g/mol
InChI Key: HYAQFLRHPHXTSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Pyridin-3-yl-4H-[1,2,4]triazole-3-thiol” is a heterocyclic compound that has been studied for its potential applications in various fields . It is a unique compound that contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .


Synthesis Analysis

The synthesis of “4-Pyridin-3-yl-4H-[1,2,4]triazole-3-thiol” involves the condensation of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol with an equimolar amount of 5-nitrosalicylaldehyde. This reaction results in the formation of an important tridentate ligand (H 2 L 1) in 85% yield in methanol .


Molecular Structure Analysis

The molecular structure of “4-Pyridin-3-yl-4H-[1,2,4]triazole-3-thiol” is characterized by the presence of a triazole ring and a pyridine ring. The triazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. The pyridine ring is a six-membered ring with one nitrogen atom and five carbon atoms .


Chemical Reactions Analysis

The chemical reactions involving “4-Pyridin-3-yl-4H-[1,2,4]triazole-3-thiol” are complex and involve multiple steps. For example, in the synthesis of this compound, it reacts with 5-nitrosalicylaldehyde to form a tridentate ligand .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Pyridin-3-yl-4H-[1,2,4]triazole-3-thiol” include a molecular weight of 178.22 . It is a yellow solid with a melting point of 130–131 °C .

Scientific Research Applications

Antimicrobial Applications

The triazole moiety, particularly the 1,2,4-triazole, is known for its antimicrobial properties. Compounds like 4-Pyridin-3-yl-4H-[1,2,4]triazole-3-thiol have been studied for their potential to inhibit the growth of various bacteria and fungi, making them valuable in the development of new antibacterial and antifungal agents .

Anticancer Activity

Triazole derivatives have shown promise in anticancer research. The ability of these compounds to interact with enzymes and receptors in biological systems can lead to the development of novel anticancer drugs. The specific compound may be involved in research targeting certain cancer cell lines .

Material Science

In material science, the electron-deficient nature of triazoles allows them to function as excellent electron-transport and hole-blocking materials. This makes them suitable for use in organic electronic devices .

Agrochemistry

The structural versatility of triazoles enables their use in agrochemical research. They can be designed to interact with various plant enzymes and receptors, potentially leading to the development of new herbicides, pesticides, or plant growth regulators .

Antiviral Research

Triazoles are also significant in antiviral research. Their ability to form non-covalent bonds with enzymes and receptors can be harnessed to create compounds that inhibit the replication of viruses, contributing to the treatment of viral infections .

Pharmacological Potentials

The triazole core is central to many pharmacological agents. It is present in drugs with a wide range of therapeutic applications, including antifungal, antidepressant, antihypertensive, antiepileptic, and more. Research into the applications of 4-Pyridin-3-yl-4H-[1,2,4]triazole-3-thiol could expand this list further .

Synthesis of Hybrid Molecules

The compound’s structure allows for the synthesis of hybrid molecules by substituting different pharmacophores. This leads to compounds with increased activity, which is particularly useful in the development of new antimicrobial agents to combat multidrug-resistant pathogens .

Metal-Organic Frameworks (MOFs)

Triazole derivatives can serve as ligands in the construction of MOFs. These frameworks have a variety of applications, including catalysis, gas storage, and separation technologies. The specific triazole compound could be used to synthesize novel MOFs with unique properties .

Future Directions

The future directions for research on “4-Pyridin-3-yl-4H-[1,2,4]triazole-3-thiol” could involve further exploration of its potential applications in various fields. For example, it could be used in the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .

properties

IUPAC Name

4-pyridin-3-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4S/c12-7-10-9-5-11(7)6-2-1-3-8-4-6/h1-5H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYAQFLRHPHXTSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N2C=NNC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20354572
Record name 4-Pyridin-3-yl-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

29982-33-0
Record name 4-Pyridin-3-yl-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Pyridin-3-yl-4H-[1,2,4]triazole-3-thiol
Reactant of Route 2
Reactant of Route 2
4-Pyridin-3-yl-4H-[1,2,4]triazole-3-thiol
Reactant of Route 3
Reactant of Route 3
4-Pyridin-3-yl-4H-[1,2,4]triazole-3-thiol
Reactant of Route 4
Reactant of Route 4
4-Pyridin-3-yl-4H-[1,2,4]triazole-3-thiol
Reactant of Route 5
4-Pyridin-3-yl-4H-[1,2,4]triazole-3-thiol
Reactant of Route 6
Reactant of Route 6
4-Pyridin-3-yl-4H-[1,2,4]triazole-3-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.